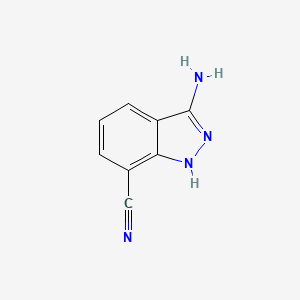

3-Amino-1H-indazole-7-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1H-indazole-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c9-4-5-2-1-3-6-7(5)11-12-8(6)10/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHCJGVHKGTEFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=NN2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635947 | |

| Record name | 3-Amino-1H-indazole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137451-25-2 | |

| Record name | 3-Amino-1H-indazole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-1H-indazole-7-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole-containing derivatives are a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to their versatile biological activities.[1][2] This technical guide focuses on a specific derivative, 3-Amino-1H-indazole-7-carbonitrile, providing a comprehensive overview of its structure, properties, synthesis, and potential therapeutic applications. The indazole nucleus is a bicyclic aromatic heterocycle, and its derivatives are known to exhibit a wide array of pharmacological effects, including anti-inflammatory, antibacterial, anti-HIV, and notably, antitumor properties.[1][3] This document serves as a resource for researchers engaged in drug discovery and development, offering detailed experimental insights and contextualizing the compound's relevance within key biological pathways.

Core Structure and Physicochemical Properties

3-Amino-1H-indazole-7-carbonitrile is a heterocyclic aromatic compound. The core structure consists of a benzene ring fused to a pyrazole ring, with an amino group at position 3 and a nitrile group at position 7. This specific arrangement of functional groups makes it a valuable intermediate and a potential pharmacophore in its own right.

Data Presentation: Key Properties

The fundamental properties of 3-Amino-1H-indazole-7-carbonitrile are summarized below.

| Property | Value | Reference |

| IUPAC Name | 3-Amino-1H-indazole-7-carbonitrile | N/A |

| CAS Number | 1137451-25-2 | [4][5] |

| Molecular Formula | C₈H₆N₄ | [6] |

| Molecular Weight | 158.16 g/mol | [6] |

| Appearance | Pale cream to brown or pink solid (Typical for related compounds) | [7] |

| Canonical SMILES | C1=CC2=C(C(=C1)C#N)N=C(N2)N | N/A |

| InChI Key | Not readily available | N/A |

Synthesis and Experimental Protocols

The synthesis of 3-aminoindazoles frequently involves the cyclization of ortho-substituted benzonitriles with hydrazine.[1][8] This approach is particularly effective for precursors containing a good leaving group, such as fluorine or chlorine, at the ortho position to the nitrile.

General Synthesis Pathway

A common and efficient route to produce substituted 3-aminoindazoles is through the reaction of an ortho-halobenzonitrile with hydrazine hydrate.[9][10] This reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization.[8]

Caption: General synthesis workflow for 3-aminoindazole derivatives.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methods for analogous compounds.[1][8][10]

Objective: To synthesize 3-Amino-1H-indazole-7-carbonitrile from 2-fluoro-6-cyanobenzonitrile.

Materials:

-

2-fluoro-6-cyanobenzonitrile (1 equivalent)

-

Hydrazine hydrate (3-5 equivalents)

-

n-Butanol (as solvent)

-

Standard laboratory glassware for reflux reaction

-

Purification apparatus (e.g., column chromatography, recrystallization setup)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-6-cyanobenzonitrile (1 eq.) in n-butanol.

-

Addition of Reagent: Add hydrazine hydrate (3-5 eq.) to the solution at room temperature.

-

Heating: Heat the reaction mixture to reflux (approx. 117°C for n-butanol) and maintain for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The solvent is typically removed under reduced pressure.

-

Isolation: The resulting crude residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified, commonly by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the final product, 3-Amino-1H-indazole-7-carbonitrile.

Biological Activity and Therapeutic Potential

The 3-aminoindazole scaffold is a key structural motif in many biologically active compounds, particularly in oncology.[2][10] Derivatives have been developed as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

Role as Kinase Inhibitors

Many 3-aminoindazole derivatives function as ATP-competitive inhibitors of protein kinases.[2] They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade. This mechanism is central to the action of several approved anti-cancer drugs.[1] For instance, compounds with this scaffold have shown potent inhibitory activity against kinases such as:

-

Anaplastic Lymphoma Kinase (ALK)[2]

-

Fibroblast Growth Factor Receptor 1 (FGFR1)[2]

-

Bcr-Abl[2]

-

Extracellular signal-regulated kinases (ERK1/2)[2]

The antiproliferative activity of these compounds often leads to a block in the cell cycle, inhibiting the growth of cancer cell lines.[11]

Illustrative Signaling Pathway Inhibition

The diagram below illustrates the general mechanism by which a 3-aminoindazole-based kinase inhibitor can interrupt a cancer-related signaling pathway, such as one driven by a receptor tyrosine kinase (RTK).

Caption: A 3-aminoindazole derivative blocking an RTK signaling pathway.

Conclusion

3-Amino-1H-indazole-7-carbonitrile represents a molecule of significant interest for medicinal chemists and drug developers. Its structure is rooted in the pharmacologically validated 3-aminoindazole scaffold, suggesting a high potential for biological activity. The synthetic accessibility via established chemical routes further enhances its appeal as a building block for creating novel, potent, and selective therapeutic agents, particularly in the realm of kinase inhibition for oncology. Further investigation into its specific biological targets and optimization of its structure could lead to the development of next-generation therapeutics.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. parchem.com [parchem.com]

- 5. 1137451-25-2|3-Amino-1H-indazole-7-carbonitrile|BLD Pharm [bldpharm.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. 3-Amino-1H-indazole, 97% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Indazole synthesis [organic-chemistry.org]

- 10. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of 3-amino-1H-indazole derivatives

An In-Depth Technical Guide to the Biological Activity of 3-Amino-1H-Indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its versatile role in drug discovery.[1][2] Among its many variations, the 3-amino-1H-indazole moiety has emerged as a particularly effective hinge-binding fragment for protein kinase inhibitors, making it a cornerstone for the development of novel therapeutics, especially in oncology.[3][4] These derivatives have demonstrated a wide spectrum of biological activities, primarily as potent inhibitors of key signaling pathways that are frequently dysregulated in cancer.[1] This technical guide provides a comprehensive overview of the biological activities of 3-amino-1H-indazole derivatives, focusing on their anticancer properties. It includes a summary of quantitative data, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways and experimental workflows involved.

Biological Activity and Therapeutic Potential

The therapeutic potential of 3-amino-1H-indazole derivatives stems from their ability to target and inhibit various protein kinases and cellular pathways crucial for cancer cell proliferation, survival, and metastasis.[1][5] Several compounds incorporating this scaffold have been approved for cancer treatment, including Axitinib, a VEGFR and PDGFR inhibitor, highlighting the clinical significance of this chemical class.[2]

Anticancer Activity

Derivatives of 3-amino-1H-indazole exhibit potent antiproliferative activity against a wide range of human cancer cell lines.[4][6] Their mechanism of action often involves the induction of programmed cell death (apoptosis) and cell cycle arrest.[2][7] For instance, certain derivatives have been shown to cause a block in the G0-G1 or G2/M phase of the cell cycle and trigger apoptosis through the mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[2][6][7]

Kinase Inhibition

The 3-amino-1H-indazole structure is an effective "hinge-binder," enabling it to fit into the ATP-binding pocket of various protein kinases and disrupt their function.[3][8] This has led to the development of potent inhibitors for several key oncogenic kinases:

-

BCR-ABL: These derivatives are effective against chronic myeloid leukemia (CML), including imatinib-resistant strains with the T315I "gatekeeper" mutation.[9][10]

-

VEGFR/PDGFR: Inhibition of these receptor tyrosine kinases (RTKs) blocks angiogenesis, a critical process for tumor growth.[2][8]

-

FGFR: Derivatives have shown potent inhibition of Fibroblast Growth Factor Receptors, which are implicated in various cancers.[5][11]

-

Other Kinases: The scaffold has been used to develop inhibitors for a broad range of other kinases, including FLT3, c-Kit, and members of the PI3K/AKT/mTOR pathway.[1][8][10]

Quantitative Data Summary

The following tables summarize the in vitro biological activity of representative 3-amino-1H-indazole derivatives from various studies.

Table 1: Antiproliferative Activity of 3-Amino-1H-Indazole Derivatives Against Human Cancer Cell Lines

| Compound | A549 (Lung) IC₅₀ (µM) | K562 (Leukemia) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) | Hep-G2 (Hepatoma) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) | 4T1 (Mouse Breast) IC₅₀ (µM) | Ref |

| 2f | 1.15 | - | - | 0.80 | 0.34 | 0.94 | 0.23 | [2] |

| 6o | >40 | 5.15 | 32.54 | 28.32 | - | - | - | [4][7] |

| 5a | 4.66 | 9.32 | 15.48 | 12.67 | - | - | - | [4] |

| 5k | 10.11 | 22.14 | 12.33 | 3.32 | - | - | - | [4] |

| 6a | 8.21 | 5.19 | 6.12 | 5.62 | - | - | - | [4] |

| AKE-72 (5) | - | GI₅₀ < 0.01 | - | - | - | - | - | [9][10] |

IC₅₀: 50% inhibitory concentration. GI₅₀: 50% growth inhibition. "-" indicates data not available.

Table 2: Kinase Inhibition Profile of Selected 3-Amino-1H-Indazole Derivatives

| Compound | Target Kinase | IC₅₀ (nM) | % Inhibition @ 50 nM | Ref |

| AKE-72 (5) | BCR-ABL (WT) | < 0.5 | - | [9][10] |

| AKE-72 (5) | BCR-ABL (T315I) | 9 | - | [9][10] |

| AKE-72 (5) | c-Kit | - | 99.3 | [10] |

| AKE-72 (5) | VEGFR2 | - | 99.1 | [10] |

| AKE-72 (5) | FLT3 | - | 98.7 | [10] |

| AKE-72 (5) | PDGFRβ | - | 98.6 | [10] |

| AKE-72 (5) | FGFR1 | - | 83.9 | [10] |

| Compound 27a | FGFR1 | < 4.1 | - | [11] |

| Compound 27a | FGFR2 | 2.0 | - | [11] |

| Compound 99 | FGFR1 | 2.9 | - | [5] |

IC₅₀: 50% inhibitory concentration. "-" indicates data not available.

Signaling Pathways and Mechanisms of Action

3-Amino-1H-indazole derivatives exert their biological effects by modulating critical cellular signaling pathways. Diagrams generated using Graphviz illustrate these mechanisms.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of a Privileged Scaffold: An In-depth Guide to the Discovery and History of 3-Aminoindazoles in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 3-aminoindazole core, a seemingly simple bicyclic heteroaromatic system, has carved a significant niche in the landscape of medicinal chemistry. Its journey from a chemical curiosity to a privileged scaffold in modern drug discovery is a testament to the blend of serendipity, systematic investigation, and rational design that drives pharmaceutical innovation. This technical guide provides a comprehensive overview of the discovery, history, and multifaceted applications of 3-aminoindazoles, offering insights into their synthesis, biological activities, and the structure-activity relationships that govern their therapeutic potential.

A Historical Perspective: From Synthesis to Biological Awakening

The story of the indazole ring system begins in the late 19th century. In 1883, the eminent chemist Emil Fischer, renowned for his work on sugars and purines, first reported the synthesis of indazole derivatives.[1][2][3][4] These early syntheses were primarily of academic interest, and for several decades, the biological potential of this heterocyclic system remained largely unexplored.

It wasn't until the mid-20th century that the therapeutic possibilities of indazole derivatives began to be recognized. A US patent filed in the early 1960s described 3-aminoindazole derivatives with central nervous system activity, highlighting their potential as muscle relaxants, analgesics, antipyretics, and mild tranquilizers.[5] This marked a pivotal moment, shifting the perception of 3-aminoindazoles from mere chemical entities to potential therapeutic agents. A 1987 study further elaborated on the anti-inflammatory effects of various 1- or 3-(substituted 3-amino)indazoles, laying the groundwork for future investigations into their anti-inflammatory properties.[6][7]

The late 20th and early 21st centuries witnessed an explosion of interest in 3-aminoindazoles, driven by the burgeoning field of kinase-targeted cancer therapy. Researchers discovered that the 3-aminoindazole scaffold could serve as an effective "hinge-binder" for protein kinases, mimicking the adenine moiety of ATP to potently and often selectively inhibit their activity. This discovery propelled the 3-aminoindazole core into the limelight of oncology drug discovery, where it remains a prominent player today.

The 3-Aminoindazole Scaffold in Action: Key Therapeutic Applications

The versatility of the 3-aminoindazole scaffold is evident in the diverse range of biological targets it has been shown to modulate. The following sections delve into the most significant therapeutic applications, supported by quantitative data and mechanistic insights.

Kinase Inhibition: A Cornerstone of Cancer Therapy

The ability of the 3-aminoindazole moiety to form key hydrogen bonds with the hinge region of the ATP binding site of protein kinases has made it a highly sought-after scaffold in the design of kinase inhibitors. This has led to the development of numerous potent and selective inhibitors targeting a variety of kinases implicated in cancer and other diseases.

Key Examples of 3-Aminoindazole-Based Kinase Inhibitors:

-

Entrectinib (RXDX-101): A potent inhibitor of the tyrosine kinases TRKA/B/C, ROS1, and ALK.[8][9][10][11][12] Entrectinib has demonstrated significant antitumor activity in patients with tumors harboring NTRK1/2/3, ROS1, or ALK gene fusions and has shown the ability to cross the blood-brain barrier, making it effective against CNS metastases.[8]

-

c-Met Inhibitors: Several 3-aminoindazole derivatives have been developed as potent inhibitors of the c-Met tyrosine kinase, a key driver of tumor growth and metastasis in various cancers.[13]

-

FLT3, PDGFRα, and Kit Inhibitors: The 3-aminoindazole scaffold has been successfully employed to develop inhibitors of these receptor tyrosine kinases, which are often dysregulated in hematological malignancies and other cancers.[14]

Table 1: Selected 3-Aminoindazole-Based Kinase Inhibitors and their Biological Activity

| Compound/Drug Name | Target Kinase(s) | IC50 / EC50 (nM) | Cell Line / Assay Conditions | Reference(s) |

| Entrectinib (RXDX-101) | TRKA | < 2 | In vivo models | [9] |

| TRKB | < 2 | In vivo models | [9] | |

| TRKC | < 2 | In vivo models | [9] | |

| ROS1 | < 2 | In vivo models | [9] | |

| ALK | 12 | Enzyme inhibition assay | [15] | |

| Compound 28a | c-Met | 1.8 | Enzymatic assay | [13] |

| 180 | EBC-1 cellular assay | [13] |

Signaling Pathway Visualization:

The following diagram illustrates the general mechanism of action of 3-aminoindazole-based kinase inhibitors at the ATP-binding site.

Caption: General mechanism of competitive kinase inhibition by 3-aminoindazoles.

Anti-inflammatory Activity

Long before their widespread use as kinase inhibitors, 3-aminoindazoles were recognized for their anti-inflammatory properties.[6][7] While the exact mechanisms for many early compounds were not fully elucidated, modern research suggests that their anti-inflammatory effects can be mediated through the inhibition of key inflammatory signaling pathways, including those involving cyclooxygenase (COX) enzymes.

Table 2: Anti-inflammatory Activity of Selected 3-Aminoindazole Derivatives

| Compound | Assay | Endpoint | Activity | Reference(s) |

| Various 1- or 3-substituted 3-aminoindazoles | Carrageenan-induced paw edema in rats | Inhibition of edema | Active | [6][7] |

Further research is warranted to fully characterize the anti-inflammatory potential of this compound class and to identify specific molecular targets beyond kinases.

Microtubule-Targeting Agents

Emerging evidence suggests that certain 3-aminoindazole derivatives can function as microtubule-targeting agents, disrupting the dynamics of microtubule assembly and disassembly.[16] This mechanism is a well-established strategy in cancer chemotherapy, as it interferes with cell division and induces apoptosis in rapidly proliferating cancer cells. The development of 3-aminoindazoles as microtubule disruptors represents a promising and relatively underexplored avenue for this versatile scaffold.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key 3-aminoindazole intermediate and for a common in vitro assay used to evaluate the biological activity of these compounds.

Synthesis of 3-Amino-6-bromoindazole

This protocol describes a common method for the synthesis of 3-amino-6-bromoindazole, a versatile intermediate for the preparation of a wide range of derivatives.

Workflow Diagram:

Caption: Synthetic workflow for 3-amino-5-bromoindazole.

Materials:

-

4-Bromo-2-cyanoaniline

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Stannous chloride (SnCl₂)

-

Deionized water

-

Ice bath

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolve 4-bromo-2-cyanoaniline in concentrated hydrochloric acid.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water while maintaining the temperature at 0°C to form the diazo compound.[17]

-

In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid and cool it to 0°C.

-

Slowly add the diazonium salt solution to the stannous chloride solution at 0°C.

-

Stir the reaction mixture at 0°C for the specified time.

-

Work up the reaction mixture by neutralization and filtration or extraction to isolate the 3-amino-5-bromoindazole product.[17]

Note: This is a generalized procedure. Specific reaction times, concentrations, and workup procedures may vary and should be optimized.

In Vitro Kinase Assay

This protocol outlines a general procedure for determining the inhibitory activity of a 3-aminoindazole compound against a specific protein kinase.

Workflow Diagram:

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

-

Purified recombinant kinase

-

Specific kinase substrate (peptide or protein)

-

Adenosine triphosphate (ATP), potentially radiolabeled (e.g., [γ-³²P]ATP)

-

3-Aminoindazole inhibitor compound at various concentrations

-

Kinase reaction buffer

-

96-well plates

-

Incubator

-

Detection system (e.g., scintillation counter, plate reader)

Procedure:

-

Prepare serial dilutions of the 3-aminoindazole inhibitor in the kinase reaction buffer.

-

In a 96-well plate, add the purified kinase and the inhibitor dilutions.

-

Pre-incubate the kinase and inhibitor for a specified time at room temperature.

-

Initiate the kinase reaction by adding the substrate and ATP.

-

Incubate the plate at 37°C for a defined period.

-

Stop the reaction (e.g., by adding a stop solution or by spotting onto a membrane).

-

Quantify the amount of substrate phosphorylation. If using radiolabeled ATP, this can be done by measuring the incorporation of ³²P into the substrate.

-

Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value.[18][19][20][21][22]

Cell Proliferation (MTT) Assay

This protocol describes the use of the MTT assay to assess the cytotoxic or anti-proliferative effects of 3-aminoindazole compounds on cancer cell lines.

Workflow Diagram:

Caption: Workflow for assessing cell viability using the MTT assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

3-Aminoindazole compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the 3-aminoindazole compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[23][24][25][26]

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the GI50 or IC50 value.[23][24][25][26]

Future Directions and Conclusion

The journey of 3-aminoindazoles in medicinal chemistry is far from over. While their role as kinase inhibitors is well-established, there is ample room for exploration in other therapeutic areas. The development of more selective and potent inhibitors for a wider range of kinases, including those resistant to current therapies, remains an active area of research. Furthermore, a deeper investigation into their anti-inflammatory and microtubule-targeting properties could unveil new therapeutic opportunities.

The 3-aminoindazole scaffold exemplifies the power of a privileged structure in drug discovery. Its simple yet versatile nature has allowed medicinal chemists to create a diverse array of bioactive molecules. As our understanding of disease biology continues to grow, it is certain that this remarkable heterocyclic core will continue to be a source of inspiration for the development of new and innovative medicines.

References

- 1. scispace.com [scispace.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. US3133081A - J-aminoindazole derivatives - Google Patents [patents.google.com]

- 6. Studies on 3-Aminoindazoles. I. Synthesis of 1-or 3- (Substituted 3-Amino) indazoles [jstage.jst.go.jp]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. Safety and Antitumor Activity of the Multi-Targeted Pan-TRK, ROS1, and ALK Inhibitor Entrectinib (RXDX-101): Combined Results from Two Phase 1 Trials (ALKA-372-001 and STARTRK-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. STARTRK: Phase I/II Study of Entrectinib in Children and Young Adults with Aggressive Solid or Brain Tumors | St. Jude Care & Treatment [stjude.org]

- 12. UCSD Solid Tumor Trial → Entrectinib (Rxdx-101) in Children and Adolescents With Locally Advanced Or Metastatic Solid Or Primary CNS Tumors And/Or Who Have No Satisfactory Treatment Options [clinicaltrials.ucsd.edu]

- 13. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. prepchem.com [prepchem.com]

- 18. protocols.io [protocols.io]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HU [thermofisher.com]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. atcc.org [atcc.org]

- 26. researchgate.net [researchgate.net]

The 3-Amino-1H-indazole-7-carbonitrile Scaffold: A Technical Guide for Modern Drug Discovery

Abstract: The 3-amino-1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its role as a versatile hinge-binding motif in a multitude of kinase inhibitors.[1] This technical guide focuses on the 3-amino-1H-indazole-7-carbonitrile derivative, a promising yet underexplored scaffold for the development of novel therapeutics. We will provide an in-depth overview of its synthesis, survey the biological activities of closely related analogues to highlight its potential, and present detailed experimental protocols for its synthesis and biological evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery of next-generation targeted therapies.

Introduction: A Privileged Scaffold for Kinase Inhibition

Nitrogen-containing heterocyclic compounds are foundational to the development of numerous commercially successful drugs.[2][3] Among these, the indazole nucleus has garnered significant attention due to its wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and antibacterial properties.[2][4] Several FDA-approved drugs, such as the multi-kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its clinical relevance.[2]

The 3-aminoindazole moiety, in particular, is recognized as a highly effective "hinge-binding" fragment in the design of kinase inhibitors.[4] This structural motif can form critical hydrogen bond interactions with the backbone of the kinase hinge region in the ATP-binding site, a feature exploited in the development of potent and selective inhibitors for oncogenic kinases like VEGFR2, Bcr-Abl, and c-Met.[1][5]

The 3-amino-1H-indazole-7-carbonitrile scaffold offers two primary vectors for synthetic elaboration: the 3-amino group and the 7-carbonitrile group. The amino group can be readily acylated or otherwise modified, while the nitrile provides a handle for conversion into other functional groups or for use in cycloaddition reactions. This synthetic tractability makes it a valuable precursor for the construction of diverse compound libraries for biological screening.

Synthesis of the 3-Amino-1H-indazole-7-carbonitrile Core

The most direct and widely adopted method for synthesizing 3-aminoindazoles is the reaction of an ortho-halobenzonitrile with hydrazine.[2] This process involves an initial nucleophilic aromatic substitution (SNAr) of the halide by hydrazine, followed by an intramolecular cyclization via attack of the second nitrogen atom onto the nitrile carbon.

General Synthetic Protocol

A plausible and efficient synthesis of the 3-amino-1H-indazole-7-carbonitrile core is detailed below, starting from the readily accessible 2-chloro-6-cyanobenzonitrile.

Reaction Scheme:

Materials:

-

2-chloro-6-cyanobenzonitrile

-

Hydrazine monohydrate (64-65%)

-

n-Butanol or 2-Methoxyethanol

-

Diatomaceous earth

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-6-cyanobenzonitrile (1.0 eq).

-

Solvent and Reagent Addition: Add n-butanol (approx. 5-10 mL per gram of starting material). To this suspension, add hydrazine monohydrate (3.0-5.0 eq) dropwise at room temperature.

-

Reaction Conditions: Place the flask under an inert atmosphere (Argon or Nitrogen). Heat the reaction mixture to reflux (approx. 118 °C for n-butanol) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate may form.

-

Isolation: Concentrate the mixture under reduced pressure to remove the solvent. Add water to the residue and stir vigorously. Collect the resulting solid by vacuum filtration, washing thoroughly with cold water and then sparingly with a cold non-polar solvent like hexanes to remove non-polar impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-amino-1H-indazole-7-carbonitrile.

Applications in Drug Discovery

While specific biological data for the 3-amino-1H-indazole-7-carbonitrile scaffold is not extensively published, the broader 3-aminoindazole class serves as a powerful proxy to demonstrate its immense potential. Derivatives of this core have yielded highly potent inhibitors against a range of therapeutically important protein kinases.

Role as a Kinase Hinge-Binder

The 3-aminoindazole scaffold functions as a bioisostere for adenine, enabling it to form one or two hydrogen bonds with the kinase hinge region. This interaction anchors the inhibitor in the ATP-binding pocket, providing a solid foundation for achieving high affinity. The remainder of the molecule can then be elaborated to occupy adjacent hydrophobic pockets and interact with other key residues, thereby dictating the inhibitor's potency and selectivity profile.

Biological Targets and Quantitative Data of Analogous Scaffolds

The following tables summarize the inhibitory activities of compounds built upon the 3-aminoindazole core, illustrating the scaffold's effectiveness against various kinase targets.

Table 1: Bcr-Abl Kinase Inhibition by 3-Aminoindazole Analogues

| Compound Name/ID | Target Kinase | IC₅₀ / EC₅₀ | Cell Line | Reference |

|---|---|---|---|---|

| Compound 89 | Bcr-Abl (Wild-Type) | 14 nM | - | [3] |

| Bcr-Abl (T315I Mutant) | 450 nM | - | [3] | |

| K562 (Cellular) | 6.50 µM | K562 | [3] | |

| AKE-72 * | Bcr-Abl (Wild-Type) | < 0.5 nM | - | [6] |

| Bcr-Abl (T315I Mutant) | 9 nM | - | [6] | |

| K562 (Cellular GI₅₀) | < 10 nM | K562 | [6] |

*Note: AKE-72 is a 3-amino-1H-indazol-4-yl derivative.

Table 2: Inhibition of Other Clinically Relevant Kinases by 3-Aminoindazole Analogues

| Compound Name/ID | Target Kinase | IC₅₀ / EC₅₀ | Cell Line | Reference |

|---|---|---|---|---|

| Entrectinib | ALK | 12 nM | - | [3] |

| Compound 28a | c-Met | 1.8 nM | - | [7] |

| EBC-1 (Cellular) | 180 nM | EBC-1 | [7] | |

| Compound 4 | FLT3 | 1 nM | Ba/F3 | [5] |

| PDGFRα (T674M) | 4 nM | Ba/F3 | [5] |

| Compound 30l | PAK1 | 9.8 nM | - |[8] |

Key Signaling Pathways

Many of the kinases targeted by 3-aminoindazole inhibitors, such as ALK and c-Met, are Receptor Tyrosine Kinases (RTKs). Aberrant activation of RTKs can drive oncogenesis through downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. A drug molecule based on the 3-amino-1H-indazole-7-carbonitrile scaffold could potentially inhibit these pathways.

Experimental Methodologies

General Drug Discovery Workflow

The development of a novel inhibitor from the 3-amino-1H-indazole-7-carbonitrile scaffold follows a structured workflow, from initial synthesis and screening to lead optimization and preclinical evaluation.

In Vitro Kinase Inhibition Assay Protocol (Luminescent-Based)

This protocol describes a general method to determine the IC₅₀ of a test compound against a target protein kinase using a luminescent ATP detection assay (e.g., ADP-Glo™).

Materials:

-

Purified recombinant target kinase

-

Kinase-specific substrate peptide

-

Test compounds (solubilized in DMSO)

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP solution

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque 384-well assay plates

-

Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 100 nL) of each compound dilution into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Enzyme/Substrate Addition: Prepare a master mix of the target kinase and its specific substrate in kinase buffer. Add this mix (e.g., 5 µL) to each well.

-

Initiation of Reaction: Prepare an ATP solution in kinase buffer at a concentration close to its Kₘ for the target enzyme. Add the ATP solution (e.g., 5 µL) to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature (e.g., 25-30 °C) for a specified period (e.g., 60 minutes).

-

Termination and ADP Detection: Add ADP-Glo™ Reagent (e.g., 5 µL) to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Luminescence Generation: Add Kinase Detection Reagent (e.g., 10 µL) to each well to convert the generated ADP into ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP generated and thus reflects kinase activity.

-

Data Analysis: Normalize the data using the positive and negative controls. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Cell Proliferation (MTT) Assay Protocol

This protocol measures the cytotoxic or cytostatic effects of test compounds on cancer cell lines.[4]

Materials:

-

Human cancer cell line (e.g., K562, A549)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Test compounds (solubilized in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Sterile, clear 96-well cell culture plates

-

Humidified incubator (37 °C, 5% CO₂)

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Harvest logarithmically growing cells and determine the cell density. Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (DMSO only).

-

Incubation: Incubate the plate for 72 hours in a humidified incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of compound concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Conclusion

The 3-amino-1H-indazole-7-carbonitrile scaffold represents a synthetically accessible and highly promising core for the development of novel targeted therapies, particularly kinase inhibitors. While direct biological data for this specific isomer remains to be broadly explored, the extensive success of its analogues against a wide array of high-value oncology and immunology targets provides a strong rationale for its investigation. The functional handles at the 3- and 7-positions offer rich opportunities for chemical diversification and property optimization. The protocols and data presented in this guide provide a solid foundation for researchers to unlock the therapeutic potential of this versatile scaffold.

References

- 1. 3-Amino-1H-indazole-4-carbonitrile|High-Purity [benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of 3-Aminoindazoles: A Technical Guide to Structure-Activity Relationships in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 3-aminoindazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective inhibitors targeting a diverse array of biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-aminoindazole analogues, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics. By summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways and experimental workflows, this document aims to accelerate the rational design of next-generation 3-aminoindazole-based drugs.

Quantitative Structure-Activity Relationship (SAR) Data

The potency and selectivity of 3-aminoindazole analogues are profoundly influenced by the nature and position of substituents on the indazole core and the appended functionalities. The following tables summarize the quantitative SAR data for various classes of 3-aminoindazole derivatives, highlighting their inhibitory activities against different biological targets.

Table 1: Kinase Inhibitory Activity of 3-Aminoindazole Analogues

| Compound/Scaffold | Target Kinase(s) | IC50 (nM) | Key Structural Features & SAR Insights | Reference(s) |

| Entrectinib (2) | ALK, ROS1, pan-TRKs | ALK: 12 | Potent inhibitor with a 3-aminoindazole core. Optimization of an initial hit (compound 1) led to this orally available drug that can cross the blood-brain barrier. | [1][2] |

| Compound 7v | FGFR4, FGFR4V550L, FGFR4V550M | Nanomolar activity | A covalent inhibitor designed to overcome resistance from gatekeeper mutations in FGFR4. Sparing against FGFR1/2/3 demonstrates selectivity. | [3] |

| Compound 28a | c-Met | 1.8 | A highly potent c-Met inhibitor identified from a series of 3-aminoindazole-based compounds. Displayed good selectivity against a panel of 14 other receptor tyrosine kinases. | [4] |

| 3-amino-1H-indazol-6-yl-benzamides (e.g., 4, 11) | FLT3, c-Kit, PDGFRα (T674M mutant) | Single-digit nanomolar EC50s | Designed as "DFG-out" conformation binders. The 3-aminoindazole moiety acts as a hinge-binding fragment. | [5] |

| 1H-indazol-3-amine derivatives (e.g., 99) | FGFR1 | 2.9 | Optimization of a lead compound (98) revealed that an N-ethylpiperazine group was crucial for both enzymatic and cellular activity. | [2] |

| 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1) analogues | HIF-1α | YC-1: Potent | SAR studies on YC-1 analogues indicated that the indazole core is generally superior to benzoimidazole and imidazopyridine for HIF-1 inhibitory activity. Substitutions at various positions significantly impact potency. | [6] |

Table 2: Antiproliferative and Other Biological Activities

| Compound/Scaffold | Cell Line(s) / Assay | IC50 / Activity | Key Structural Features & SAR Insights | Reference(s) |

| Compound 2f (Indazole derivative) | Various cancer cell lines (e.g., 4T1) | 0.23–1.15 µM | Demonstrated potent growth inhibitory activity and induced apoptosis. The specific substitutions on the indazole ring are critical for its anticancer effects. | [7] |

| Indazole-3-carboxamide 12d | Calcium influx assay (mast cells) | Sub-µM IC50 | The regiochemistry of the amide linker at the 3-position is critical for activity as a CRAC channel blocker. The reverse amide isomer was inactive. | [8] |

| 6-(1H-pyrazol-4-yl)-1H-indazole (8) | MDCK (Influenza virus), Cancer cell lines | IC50: 4-14 µM | Showed antiviral and antiproliferative activities but also exhibited significant in vivo toxicity. | [9] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments frequently employed in the evaluation of 3-aminoindazole analogues.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.[10][11]

Objective: To quantify the potency of a 3-aminoindazole analogue in inhibiting the enzymatic activity of a target kinase.

Materials:

-

Purified recombinant kinase

-

Specific peptide or protein substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, HEPES) containing MgCl2, DTT, and BSA

-

Test compound (3-aminoindazole analogue) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, HTRF®)

-

Microplate reader compatible with the chosen detection method

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the kinase, substrate, and assay buffer to the wells of a microplate.

-

Add the diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a specific duration.

-

Stop the reaction using an appropriate stop solution (e.g., EDTA for ATP-dependent kinases).

-

Add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence, fluorescence, etc.) using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the controls.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell-Based Proliferation/Viability Assay

This protocol describes a common method to assess the effect of a 3-aminoindazole analogue on the proliferation and viability of cancer cell lines.[12][13][14][15]

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50) or reduces cell viability by 50% (IC50).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound (3-aminoindazole analogue) dissolved in DMSO

-

Cell viability reagent (e.g., MTT, MTS, resazurin, CellTiter-Glo®)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include vehicle control (DMSO) wells.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add the cell viability reagent to each well and incubate for the time recommended by the manufacturer.

-

Measure the absorbance or fluorescence/luminescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the GI50 or IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes is crucial for a deeper understanding of the SAR of 3-aminoindazole analogues. The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by these compounds and a typical drug discovery workflow.

FGF19/FGFR4 Signaling Pathway in Hepatocellular Carcinoma

Aberrant activation of the FGF19/FGFR4 signaling pathway is a known oncogenic driver in hepatocellular carcinoma (HCC).[3] 3-Aminoindazole derivatives have been developed as potent inhibitors of FGFR4.

Caption: FGF19/FGFR4 signaling cascade and the point of inhibition by 3-aminoindazole analogues.

General Kinase Inhibitor Discovery Workflow

The discovery of novel 3-aminoindazole-based kinase inhibitors typically follows a structured workflow, from initial screening to in vivo evaluation.

Caption: A typical workflow for the discovery and development of kinase inhibitors.

Logical Relationship of SAR in 3-Aminoindazoles

The structure-activity relationship of 3-aminoindazoles can be conceptualized as a logical flow where modifications to different parts of the molecule influence its biological activity.

Caption: Logical flow of how molecular structure influences the biological activity of 3-aminoindazoles.

Conclusion

The 3-aminoindazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The extensive SAR data accumulated over the years provides a robust framework for the rational design of compounds with improved potency, selectivity, and pharmacokinetic properties. This technical guide, by consolidating quantitative data, providing detailed experimental protocols, and visualizing key concepts, aims to empower researchers in their quest to develop the next generation of 3-aminoindazole-based medicines. The versatility of this scaffold suggests that its full therapeutic potential is yet to be completely unlocked, promising exciting future discoveries in various disease areas.

References

- 1. Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. bioivt.com [bioivt.com]

- 13. reactionbiology.com [reactionbiology.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. creative-bioarray.com [creative-bioarray.com]

Pharmacological Profile of 3-Aminoindazoles: A Technical Guide for Drug Discovery Professionals

Disclaimer: This technical guide provides a comprehensive overview of the pharmacological profile of the 3-aminoindazole scaffold. It is important to note that specific data for 3-Amino-1H-indazole-7-carbonitrile is not extensively available in the public domain. Therefore, this document synthesizes information from studies on structurally related 3-aminoindazole derivatives to provide insights into the potential properties and activities of this class of compounds. The information presented herein is intended for research and drug development professionals.

Introduction

The 3-aminoindazole core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2] Derivatives of this heterocyclic system have been extensively investigated, revealing a broad spectrum of pharmacological effects, most notably as potent kinase inhibitors and anticancer agents.[2][3][4] The 3-amino group plays a crucial role in forming key hydrogen bond interactions with the hinge region of many protein kinases, a feature that has been exploited in the design of numerous targeted therapies.[3] This guide will delve into the known pharmacological aspects of the 3-aminoindazole class, including their mechanism of action, biological activities, and general experimental protocols employed in their evaluation.

Mechanism of Action and Molecular Targets

The primary mechanism of action for many biologically active 3-aminoindazole derivatives is the inhibition of protein kinases.[3] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. The 3-amino group is a key pharmacophore, typically forming one or more hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen atoms of the kinase hinge region.[3] This interaction is critical for the potent and often selective inhibition of these enzymes.

Key Molecular Targets:

Derivatives of the 3-aminoindazole scaffold have been shown to inhibit a variety of protein kinases, including but not limited to:

-

Tyrosine Kinases:

-

Serine/Threonine Kinases:

The specific kinase selectivity profile is determined by the nature and position of substituents on the indazole ring.[3]

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of representative 3-aminoindazole derivatives from various studies. It is crucial to note that these are examples from the broader class of compounds and not specific to 3-Amino-1H-indazole-7-carbonitrile.

Table 1: Kinase Inhibitory Activity of Selected 3-Aminoindazole Derivatives

| Compound Reference | Target Kinase | IC50 / EC50 (nM) | Assay Type |

| Compound 4[3] | FLT3 | Single-digit nM (EC50) | Cell-based |

| Compound 11[3] | PDGFRα T674M | Single-digit nM (EC50) | Cell-based |

| Compound 11[3] | c-Kit | Single-digit nM (EC50) | Cell-based |

| Compound 89[2] | Bcr-AblWT | 14 | Biochemical |

| Compound 89[2] | Bcr-AblT315I | 450 | Biochemical |

| AKE-72 (Compound 5)[5] | BCR-ABLWT | < 0.5 | Biochemical |

| AKE-72 (Compound 5)[5] | BCR-ABLT315I | 9 | Biochemical |

| Compound 13o[6] | Pim-1 | Potent Inhibition | Biochemical |

Table 2: Antiproliferative Activity of Selected 3-Aminoindazole Derivatives

| Compound Reference | Cell Line | GI50 / IC50 (µM) | Cancer Type |

| Compound 1c[8] | Colon Cancer Cell Lines | 0.041 - 33.6 (GI50) | Colon Cancer |

| Compound 1c[8] | Melanoma Cell Lines | Effective Inhibition (GI50) | Melanoma |

| Compound 2f[4] | 4T1 | 0.23 - 1.15 (IC50) | Breast Cancer |

| Compound 6o[9] | K562 | 5.15 (IC50) | Chronic Myeloid Leukemia |

| AKE-72 (Compound 5)[5] | K-562 | < 0.01 (GI50) | Chronic Myeloid Leukemia |

Experimental Protocols

Detailed experimental protocols are essential for the evaluation of novel 3-aminoindazole derivatives. Below are generalized methodologies for key assays typically employed in their pharmacological profiling.

Kinase Inhibition Assay (Biochemical)

Objective: To determine the direct inhibitory activity of a compound against a purified kinase enzyme.

General Procedure:

-

Reagents and Materials: Purified recombinant kinase, corresponding substrate (peptide or protein), ATP, assay buffer, detection reagent (e.g., ADP-Glo™, HTRF®).

-

Assay Plate Preparation: Add test compounds at various concentrations to a 384-well plate.

-

Enzyme and Substrate Addition: Add the kinase and its substrate to the wells.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.

-

Detection: Stop the reaction and add the detection reagent to measure kinase activity (e.g., luminescence, fluorescence).

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting model.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effect of a compound on cancer cell lines.

General Procedure:

-

Cell Culture: Culture cancer cell lines in appropriate media and conditions.

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.[10]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a common signaling pathway targeted by 3-aminoindazoles and a typical experimental workflow for their evaluation.

Caption: Simplified RTK signaling pathway targeted by 3-aminoindazole kinase inhibitors.

Caption: Typical experimental workflow for the evaluation of 3-aminoindazole derivatives.

Pharmacokinetic and Toxicological Profile

The pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and toxicological properties of 3-aminoindazole derivatives are highly dependent on their specific substitution patterns. Generally, the indazole core is metabolically stable, but substituents can be sites of metabolic modification.

As indicated by safety data sheets for 3-Amino-1H-indazole-7-carbonitrile and related compounds, the toxicological properties have not been thoroughly investigated.[11] Standard preclinical toxicology studies would be required to assess the safety profile of any new chemical entity from this class.

Conclusion

The 3-aminoindazole scaffold represents a valuable starting point for the design of novel kinase inhibitors with potential applications in oncology and other therapeutic areas. The well-defined interaction of the 3-amino group with the kinase hinge region provides a strong foundation for structure-based drug design. While specific pharmacological data for 3-Amino-1H-indazole-7-carbonitrile is limited, the extensive research on related analogues suggests that this compound class holds significant promise for the development of targeted therapies. Further investigation into the specific biological activities, pharmacokinetic properties, and safety profile of individual derivatives is warranted to fully realize their therapeutic potential.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to the Tautomeric Forms of 3-Amino-1H-indazole-7-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Amino-1H-indazole-7-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry. As with many nitrogen-containing heterocycles, its biological activity, physicochemical properties, and interaction with molecular targets are intrinsically linked to its tautomeric state. This technical guide provides a comprehensive analysis of the potential tautomeric forms of 3-Amino-1H-indazole-7-carbonitrile. While direct experimental data for this specific molecule is limited, this document synthesizes established principles of 3-aminoindazole chemistry, computational modeling, and spectroscopic techniques to offer a robust predictive framework for its tautomeric behavior. It includes detailed experimental and computational protocols for researchers seeking to characterize this and similar systems.

Introduction to Tautomerism in 3-Aminoindazoles

The indazole core is subject to annular prototropic tautomerism, typically involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. For the parent indazole, the 1H- and 2H-tautomers are the most common, with the 1H-indazole being thermodynamically more stable due to its benzenoid aromatic system.

The introduction of an amino group at the 3-position introduces a third potential tautomeric form: an imino tautomer. Therefore, 3-Amino-1H-indazole-7-carbonitrile can be expected to exist in a dynamic equilibrium between three primary tautomeric forms:

-

1H-amino tautomer (3-Amino-1H-indazole-7-carbonitrile)

-

2H-amino tautomer (3-Amino-2H-indazole-7-carbonitrile)

-

3H-imino tautomer (3-Imino-2,3-dihydro-1H-indazole-7-carbonitrile)

Understanding the predominant tautomeric form in different environments (e.g., solid state vs. solution, polar vs. non-polar solvents) is critical for rational drug design, as each tautomer presents a unique profile of hydrogen bond donors and acceptors, dipole moment, and surface electrostatics.

Potential Tautomeric Forms and Relative Stability

The equilibrium between the tautomers is influenced by the electronic effects of substituents and the surrounding medium. The 7-carbonitrile group is an electron-withdrawing group, which can influence the electron density distribution in the indazole ring and the relative acidity of the N-H protons.

Based on extensive studies of related heterocyclic systems, the amino forms are generally more stable than the imino form.[1] Among the amino forms, the 1H-tautomer, which preserves the benzenoid character of the fused benzene ring, is predicted to be the most stable tautomer in both the gas phase and in solution.[2][3] The 2H-tautomer possesses a less stable quinonoid-like structure.

References

- 1. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Ascendancy of 3-Amino-1H-indazole-7-carbonitrile: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics is often accelerated by the identification of "privileged structures"—molecular scaffolds capable of binding to multiple biological targets with high affinity. Among these, the indazole nucleus has emerged as a cornerstone in drug design, demonstrating a remarkable breadth of pharmacological activities.[1][2] This guide focuses on a particularly potent variant: the 3-amino-1H-indazole-7-carbonitrile core. Its unique combination of a versatile hinge-binding 3-aminoindazole group and synthetically tractable functional groups makes it an exceptionally valuable starting point for the development of targeted therapies, particularly in oncology.[3]

The Privileged Nature of the 3-Aminoindazole Core

The indazole ring system, a bicyclic aromatic heterocycle, is a bioisostere of indole and is found in numerous clinically successful drugs.[1] The 3-amino-1H-indazole moiety is especially significant in the field of kinase inhibition. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The 3-amino group and the adjacent ring nitrogen of the indazole core form a bidentate hydrogen bond donor-acceptor pair that mimics the adenine portion of ATP. This allows it to act as a highly effective "hinge-binder," anchoring the inhibitor molecule into the ATP-binding cleft of a wide range of kinases.[3][4] This fundamental interaction provides a robust foundation for achieving high potency. The nitrile group at the 7-position, along with other positions on the benzene ring, provides crucial vectors for synthetic elaboration, allowing chemists to fine-tune the molecule's properties to achieve selectivity and desired pharmacokinetic profiles.[3]

Synthesis of the 3-Amino-1H-indazole-7-carbonitrile Scaffold

The construction of the 3-aminoindazole core is synthetically accessible. A common and efficient method involves the cyclization of an ortho-halobenzonitrile derivative with hydrazine. This reaction is often robust and high-yielding, making the scaffold readily available for library synthesis and lead optimization.

Caption: General synthetic workflow for 3-amino-1H-indazole-7-carbonitrile.

Experimental Protocol: Synthesis of 3-Amino-1H-indazole-4-carbonitrile

This protocol, adapted from a known synthesis of a regioisomer, illustrates the core chemical transformation for creating the 3-aminoindazole-carbonitrile scaffold.[5]

-

Reaction Setup: Dissolve the starting material, 3-fluorophthalonitrile (1 equivalent, e.g., 34.2 mmol), in a suitable solvent such as ethanol (e.g., 80 mL) in a round-bottom flask equipped with a reflux condenser.

-

Addition of Reagent: Add hydrazine monohydrate (3 equivalents, e.g., 103 mmol) to the solution.

-

Cyclization: Heat the reaction mixture to 70°C (or reflux temperature of the solvent) and maintain for several hours (e.g., overnight) until the reaction is complete, as monitored by an appropriate method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

-

Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Extraction and Purification: Partition the resulting residue between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash it with water and/or brine, and then extract the aqueous layer again with the organic solvent. Combine the organic layers, dry over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and evaporate the solvent under vacuum to yield the crude product.

-

Final Product: The resulting solid, 3-amino-1H-indazole-4-carbonitrile, can be further purified by recrystallization or column chromatography if necessary.[5]

Application in Kinase Inhibition

Derivatives of the 3-aminoindazole scaffold have demonstrated potent inhibitory activity against a wide array of protein kinases implicated in cancer and other diseases. The core's ability to bind the kinase hinge region is fundamental to its success.

A key strategy in modern kinase inhibitor design is to target the inactive "DFG-out" conformation, where the conserved Asp-Phe-Gly motif of the activation loop is flipped.[6] This approach can lead to higher selectivity and provides a mechanism to overcome resistance mutations, such as the "gatekeeper" T315I mutation in Bcr-Abl.[2][6][7] The 3-aminoindazole scaffold has been successfully incorporated into Type II inhibitors that stabilize this DFG-out conformation.[6]

Caption: Binding mode of a 3-aminoindazole inhibitor in a kinase ATP pocket.

Quantitative Biological Activity Data

The versatility of the 3-amino-1H-indazole scaffold is evident in the potent activity of its derivatives against numerous kinases and cancer cell lines.

| Compound Class/Example | Target(s) | Activity Type | Value(s) | Reference(s) |

| 3-amino-1H-indazol-6-yl-benzamides | FLT3, PDGFRα-T674M | EC50 | Single-digit nM | [6] |

| Entrectinib (3-aminoindazole derivative) | Anaplastic Lymphoma Kinase (ALK) | IC50 | 12 nM | [2] |

| 1H-indazol-3-amine Derivative 89 | Bcr-Abl (wild-type) | IC50 | 0.014 µM | [2] |

| 1H-indazol-3-amine Derivative 89 | Bcr-Abl (T315I mutant) | IC50 | 0.45 µM | [2] |

| 1H-indazol-3-amine Derivative 89 | K562 leukemia cells | IC50 | 6.50 µM | [2] |

| 1H-indazol-3-amine Derivative 99 | Fibroblast Growth Factor Receptor 1 (FGFR1) | IC50 (enzyme) | 2.9 nM | [2] |

| 1H-indazol-3-amine Derivative 99 | Cancer cell line | IC50 (cellular) | 40.5 nM | [2] |

| AKE-72 (diarylamide 3-aminoindazole) | BCR-ABL (wild-type) | IC50 | < 0.5 nM | [7] |

| AKE-72 (diarylamide 3-aminoindazole) | BCR-ABL (T315I mutant) | IC50 | 9 nM | [7] |

| 1H-indazole-3-carboxamide 30l | p21-activated kinase 1 (PAK1) | IC50 | 9.8 nM | [8] |

| 1H-indazole-3-amine Derivative 6o | K562 (leukemia) cells | IC50 | 5.15 µM | [9] |

| 1H-indazole-3-amine Derivative 6o | HEK-293 (normal) cells | IC50 | 33.2 µM | [9] |

Key Experimental Methodologies

The evaluation of novel compounds based on the 3-amino-1H-indazole-7-carbonitrile scaffold involves a standard cascade of biochemical and cellular assays.

Caption: A typical drug discovery workflow for indazole-based inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

-

Reagents: Prepare assay buffer, recombinant kinase enzyme, substrate (peptide or protein), and ATP.

-

Compound Preparation: Serially dilute the test compound (e.g., in DMSO) to create a range of concentrations for the dose-response curve.

-

Reaction Mixture: In a microplate well, combine the kinase enzyme, the test compound at a specific concentration, and the substrate in the assay buffer.

-

Initiation: Start the kinase reaction by adding a predetermined concentration of ATP (often at or near the Km value). Incubate at a controlled temperature (e.g., 30°C or room temperature) for a specific time.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. Common detection methods include radiometric assays (using ³²P- or ³³P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP consumed (e.g., Kinase-Glo®).

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol: Cell Proliferation (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.[9]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each compound concentration. Plot these values against the log of the concentration to determine the IC50 or GI50 (concentration for 50% inhibition of growth) value.

Conclusion and Future Outlook

The 3-amino-1H-indazole-7-carbonitrile scaffold and its close relatives represent a truly privileged structure in medicinal chemistry. Its synthetic tractability, combined with its innate ability to effectively bind the hinge region of protein kinases, has established it as a powerful platform for the discovery of targeted therapeutics. The extensive body of research, highlighted by numerous potent compounds with nanomolar activity against critical cancer targets like ALK, Bcr-Abl, and FGFR, underscores its value.[2][7] The success of this core in developing inhibitors that overcome clinical resistance further cements its importance. Future efforts will likely focus on exploring new substitution patterns to target novel kinases, enhance selectivity profiles, and optimize drug-like properties, ensuring that the 3-aminoindazole scaffold remains a vital tool in the arsenal of drug discovery professionals for years to come.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Amino-1H-indazole-4-carbonitrile|High-Purity [benchchem.com]